molecular formula C12H17NO2 B11898664 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol

1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol

Cat. No.: B11898664
M. Wt: 207.27 g/mol
InChI Key: GJWWFKLPFVPKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indene backbone with hydroxyl groups at the 4 and 5 positions, and an ethylamino methyl group attached to the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.

    Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 5 positions can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the Ethylamino Methyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The ethylamino methyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deoxygenated or aminated derivatives.

    Substitution: Formation of new alkyl or acyl derivatives.

Scientific Research Applications

1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

  • 1-((Methylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
  • 1-((Propylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
  • 1-((Butylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amino group.
  • Reactivity: The reactivity may vary slightly due to steric and electronic effects of the different alkyl groups.
  • Applications: While similar compounds may have overlapping applications, the specific properties of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol make it unique for certain uses, such as its potential in medicinal chemistry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(ethylaminomethyl)-2,3-dihydro-1H-indene-4,5-diol

InChI

InChI=1S/C12H17NO2/c1-2-13-7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3

InChI Key

GJWWFKLPFVPKEG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCC2=C1C=CC(=C2O)O

Origin of Product

United States

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